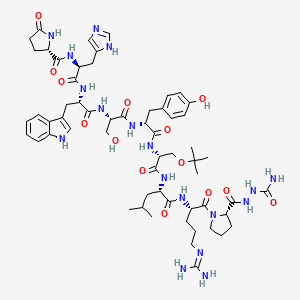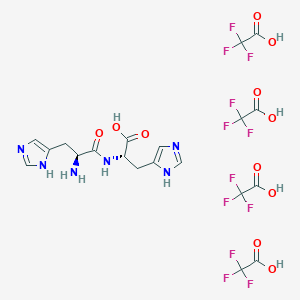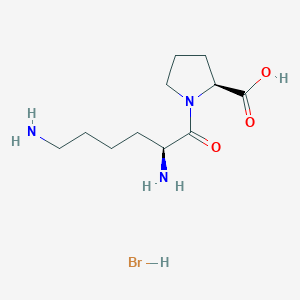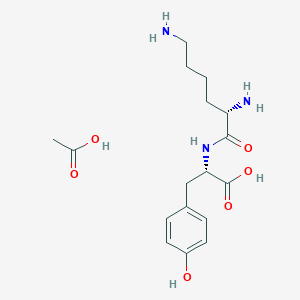
H-Pro-Arg-OH acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Pro-Arg-OH acetate is a peptide composed of the amino acids proline, arginine, and hydroxyproline. It is a popular choice for use in scientific research due to its ability to mimic the structure of proteins and its ability to form stable complexes with other molecules. It is also used in the synthesis of peptides and proteins, as it can be used to form peptide bonds. H-Pro-Arg-OH acetate is also known as hydroxyprolyl-arginine acetate and is abbreviated as HPRA.
科学的研究の応用
H-Pro-Arg-OH acetate is used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins, and it has also been used to study protein-protein interactions and protein-ligand interactions. It has also been used to study the structure and function of enzymes and to study the structure and function of cell membranes. H-Pro-Arg-OH acetate has also been used to study the structure and function of cell receptors and to study the structure and function of proteins involved in signal transduction.
作用機序
The mechanism of action of H-Pro-Arg-OH acetate is not fully understood. It is believed that its peptide structure allows it to interact with other molecules, such as proteins, in a specific manner. It is also believed that it may have an effect on the activity of enzymes or other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of H-Pro-Arg-OH acetate are not fully understood. It has been shown to have an effect on the activity of enzymes and proteins, and it has also been shown to have an effect on the structure of proteins. It has also been shown to have an effect on the structure and function of cell membranes and cell receptors.
実験室実験の利点と制限
The advantages of using H-Pro-Arg-OH acetate in laboratory experiments include its ability to mimic the structure of proteins, its ability to form stable complexes with other molecules, and its ability to be used in the synthesis of peptides and proteins. The limitations of using H-Pro-Arg-OH acetate in laboratory experiments include its potential toxicity, its potential to interact with other molecules in unpredictable ways, and its potential to interfere with the activity of enzymes.
将来の方向性
For the use of H-Pro-Arg-OH acetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. It could also be used in the development of new drugs, as its peptide structure may allow it to interact with proteins in a specific manner. Additionally, its ability to form stable complexes with other molecules could be explored further, as this could be useful in drug delivery systems. Finally, it could be used to study the structure and function of proteins involved in signal transduction, as this could lead to a better understanding of how cells communicate with each other.
合成法
H-Pro-Arg-OH acetate is synthesized using a variety of methods, including solid-phase peptide synthesis, liquid-phase peptide synthesis, and enzymatic peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as a resin, to which the desired peptide is attached. The peptide is then cleaved from the solid support and purified. Liquid-phase peptide synthesis uses a solvent in which the peptide is dissolved, and the peptide is then purified by precipitation or chromatography. Enzymatic peptide synthesis uses enzymes to catalyze the formation of a peptide bond between two amino acids.
特性
IUPAC Name |
acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3.C2H4O2/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7;1-2(3)4/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15);1H3,(H,3,4)/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRQOMHJFZRWBB-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-Arg-OH acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)








